molecular formula C12H10S2 B14315254 1,4-Dihydronaphtho[2,3-d][1,2]dithiine CAS No. 112032-38-9

1,4-Dihydronaphtho[2,3-d][1,2]dithiine

Cat. No.: B14315254
CAS No.: 112032-38-9
M. Wt: 218.3 g/mol
InChI Key: WPYRVPHJAHYIIA-UHFFFAOYSA-N
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Description

1,4-Dihydronaphtho[2,3-d][1,2]dithiine is an organosulfur compound with a unique bicyclic structure. This compound is part of the dithiin family, characterized by the presence of sulfur atoms within a heterocyclic framework. The compound’s structure and properties make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydronaphtho[2,3-d][1,2]dithiine can be synthesized through several methods. One common approach involves the condensation of α-mercaptocarbonyl compounds. For instance, the acetal HSCH₂CH(OEt)₂ can be heated to form the parent 1,4-dithiin . Another method involves the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosulfur compound synthesis apply. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydronaphtho[2,3-d][1,2]dithiine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products:

    Oxidation: Radical cations and other oxidized derivatives.

    Reduction: Cleaved sulfur-heterocycle products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Dihydronaphtho[2,3-d][1,2]dithiine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dihydronaphtho[2,3-d][1,2]dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of radical cations and other reactive intermediates, which can then participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Properties

CAS No.

112032-38-9

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

1,4-dihydrobenzo[g][2,3]benzodithiine

InChI

InChI=1S/C12H10S2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2

InChI Key

WPYRVPHJAHYIIA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2CSS1

Origin of Product

United States

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